molecular formula C15H25N3 B7929757 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine

Cat. No.: B7929757
M. Wt: 247.38 g/mol
InChI Key: NNVVZNJLUYXBRE-HNNXBMFYSA-N
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Description

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a chiral tertiary amine featuring a pyrrolidine scaffold substituted with a benzyl-methyl-amino group and an ethylamine side chain. The compound is listed by CymitQuimica as a high-purity tertiary amine product (Ref: 10-F084140), though it is currently discontinued, suggesting challenges in synthesis or stability .

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-17(12-14-6-3-2-4-7-14)13-15-8-5-10-18(15)11-9-16/h2-4,6-7,15H,5,8-13,16H2,1H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVVZNJLUYXBRE-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]1CCCN1CCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Ethylamine Chain: The ethylamine chain can be attached through a reductive amination reaction involving an aldehyde or ketone precursor and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl chloride, sodium hydroxide, organic solvents like dichloromethane.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted pyrrolidine derivatives with tertiary amine functionalities. Key structural analogues include:

Compound Name Key Substituents Molecular Weight (g/mol) Pharmacological Relevance
2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine Benzyl-methyl-amino, ethylamine side chain ~305.4 GPCR modulation
3-(Cyclohexyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol Cyclohexyl, trifluoropropanol, hydroxyethyl ~283.3 Fluorinated bioactive agent
(S)-1-(2-(Substituted Benzylamino)-3-methylbutanoyl)pyrrolidin-2-one Acylated pyrrolidinone, benzylamino groups ~320–350 Anticancer activity (molecular docking studies)

Structural Insights :

  • The ethylamine side chain offers flexibility for receptor interactions, contrasting with rigid acylated pyrrolidinones in anticancer analogues .
Pharmacological and Binding Properties

Molecular Docking Studies :

  • Pyrrolidin-2-one analogues (e.g., (S)-1-(2-(benzylamino)-3-methylbutanoyl)pyrrolidin-2-one) show strong binding to kinases and proteases, with docking scores of −8.2 to −9.5 kcal/mol .
  • The target compound’s ethylamine moiety may favor interactions with amine-binding GPCR pockets, though specific data are unavailable.

Bioactivity :

  • Fluorinated tertiary amines (e.g., 3-(cyclohexyl(2-hydroxyethyl)amino)-1,1,1-trifluoropropan-2-ol) exhibit enhanced metabolic stability but reduced solubility .
  • Benzyl-methyl substitution in the target compound could balance lipophilicity and solubility better than bulkier cyclohexyl groups.

Biological Activity

The compound 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine is a derivative of pyrrolidine with potential implications in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C18_{18}H29_{29}N3_3O
  • CAS Number : 90279-49-5
  • Molecular Weight : 303.44 g/mol

Studies indicate that compounds similar to 2-{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethylamine often interact with neurotransmitter systems, particularly in the central nervous system (CNS). The compound is hypothesized to influence the dopaminergic and serotonergic pathways, potentially offering neuroprotective effects.

Pharmacological Effects

  • Neuroprotection : Research has shown that related compounds can enhance levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function. For instance, aminoindan derivatives have demonstrated neuroprotective properties by increasing BDNF levels in animal models .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of similar compounds on neuronal cultures, revealing low cytotoxicity at therapeutic concentrations. For example, an IC50_{50} value of approximately 368.2 mg/L was reported for primary neurons .
  • Behavioral Outcomes : Behavioral testing in rodent models indicated that administration of related compounds resulted in improved motor and cognitive functions following induced lesions .

Case Studies

  • Study on Aminoindans : A study involving rats treated with aminoindan showed significant improvements in both motor and cognitive tasks compared to control groups. The treatment also led to a notable increase in BDNF levels in the hippocampus and striatum .
  • Long-term Administration Studies : Long-term studies assessing the safety profile of similar compounds indicated that they were well tolerated at doses up to 30 mg/kg over five days without significant adverse effects .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionIncreased BDNF levels in treated groups
CytotoxicityLow cytotoxicity (IC50_{50} ~368.2 mg/L)
Behavioral ImprovementEnhanced motor/cognitive functions post-treatment
Safety ProfileWell tolerated at doses up to 30 mg/kg

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